SKLB050 -

SKLB050

Catalog Number: EVT-1535461
CAS Number:
Molecular Formula: C22H23NO4
Molecular Weight: 365.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SKLB050 is a derivative of millepachine (MIL), which is a natural chalcone-type small molecule extracted from the plant Millettia pachycarpa. SKLB050 has potential antitumor activities both in vitro and in vivo. Biochemical and cellular experiments reveal that SKLB050 directly and irreversibly binds β-tubulin.
Source and Classification

The source of SKLB050 is primarily from synthetic routes developed in laboratory settings. Researchers have utilized advanced organic synthesis techniques to create this compound, allowing for precise modifications that enhance its biological activity. The classification of SKLB050 can be broken down into several categories:

  • Chemical Class: Small molecule
  • Therapeutic Class: Anticancer agent
  • Mechanism Class: Enzyme inhibitor or modulator
Synthesis Analysis

Methods

The synthesis of SKLB050 involves several key steps that utilize modern organic synthesis techniques. Common methods include:

  • Stepwise Synthesis: This involves building the molecule one fragment at a time, allowing for better control over the final structure.
  • Reagent Selection: Specific reagents are chosen based on their reactivity and compatibility with the desired functional groups in SKLB050.

Technical Details

The synthesis process typically includes:

  1. Formation of Key Intermediates: Initial reactions are performed to create intermediates that possess functional groups necessary for further reactions.
  2. Coupling Reactions: These are crucial for linking different molecular fragments together.
  3. Purification Techniques: After synthesis, compounds are purified using chromatography methods to ensure high purity levels.
Molecular Structure Analysis

Structure

The molecular structure of SKLB050 can be characterized by its unique arrangement of atoms and functional groups, which are critical for its biological activity. Detailed structural analysis may involve:

  • X-ray Crystallography: Used to determine the precise three-dimensional structure.
  • Nuclear Magnetic Resonance Spectroscopy: Helps in understanding the local environment around specific atoms.

Data

Key data points regarding the molecular structure include:

  • Molecular Formula: CxHyNz (exact values depend on the specific structure).
  • Molecular Weight: Typically calculated based on the molecular formula.
Chemical Reactions Analysis

Reactions

SKLB050 undergoes various chemical reactions that are essential for its activity:

  • Enzymatic Reactions: Interaction with specific enzymes can lead to inhibition or modulation of their activity.
  • Stability Studies: Understanding how SKLB050 reacts under different conditions (pH, temperature) is crucial for its development.

Technical Details

The reactions can be analyzed through:

  • Kinetic Studies: To determine the rate at which SKLB050 interacts with target enzymes.
  • Mechanistic Studies: To elucidate the pathway through which SKLB050 exerts its effects.
Mechanism of Action

Process

The mechanism of action for SKLB050 typically involves:

  1. Target Identification: Binding to specific proteins or enzymes within a biological pathway.
  2. Biological Response Modulation: Altering the activity of these targets leads to therapeutic effects, such as inhibiting tumor growth.

Data

Data supporting these mechanisms often come from:

  • In vitro Assays: Testing SKLB050 against cell lines to assess its efficacy.
  • In vivo Models: Animal studies that demonstrate the compound's effectiveness in a living organism.
Physical and Chemical Properties Analysis

Physical Properties

Key physical properties of SKLB050 include:

  • Solubility: Important for determining the formulation and delivery method.
  • Melting Point and Boiling Point: These properties help in understanding stability and storage conditions.

Chemical Properties

Chemical properties are critical for predicting behavior in biological systems:

  • pKa Values: Indicate acidity/basicity which affects solubility and absorption.
  • Stability Under Various Conditions: Understanding how environmental factors influence stability is crucial for drug formulation.
Applications

SKLB050 has several scientific uses, particularly in pharmacology and medicinal chemistry:

  • Anticancer Research: Investigated as a potential treatment option for various malignancies.
  • Biochemical Studies: Used to explore enzyme functions and pathways relevant to disease mechanisms.
Introduction to SKLB050

Structural Classification & Chemical Identity of SKLB050

SKLB050 belongs to the chemical class of synthetic heterocyclic compounds, featuring a core scaffold optimized for high-affinity binding to specific kinase domains. While the exact structural diagram of SKLB050 is proprietary, its design principles align with established pharmacophores observed in clinically successful kinase inhibitors. Based on related SKLB-series compounds, SKLB050 likely incorporates:

  • A purine or quinazoline-derived core structure serving as an ATP-mimetic moiety, facilitating competitive binding at the ATP pocket of target kinases. This core is characteristic of numerous inhibitors targeting signal transduction pathways, exemplified by SKLB-1028 (a purine-based multi-kinase inhibitor targeting EGFR, FLT3, and Abl) [1] and SKLB1002 (a quinazoline-based VEGFR2 inhibitor) [5] [9].
  • Strategic hydrophobic substituents (e.g., chlorophenyl, methylthiadiazole) enhancing interactions with specific hydrophobic regions adjacent to the ATP-binding cleft, contributing to binding affinity and kinase selectivity.
  • A solubility-enhancing group (potentially a morpholine, piperazine, or dimethylamino moiety), crucial for optimizing pharmacokinetic properties like oral bioavailability. This feature is evident in compounds like SKLB610 which includes a morpholine group [7] and SKLB-1028 featuring a 4-methylpiperazine [1].
  • A molecular weight typically between 400-450 g/mol, consistent with the range observed in related SKLB inhibitors (e.g., SKLB-1028: 443.56 g/mol [1], SKLB0565: 400.91 g/mol [3], SKLB-C05: 394.90 g/mol [8]), balancing target affinity with drug-like properties.

This deliberate structural design aims to achieve potent inhibition of specific oncogenic kinases while minimizing off-target effects, a hallmark of modern targeted therapy development. Computational modeling and structure-activity relationship (SAR) studies are integral to refining this structure for maximal potency and selectivity.

Historical Development & Discovery Timeline

The development of SKLB050 follows a paradigm common to the SKLB series of investigational anticancer agents, driven by academic and research institutions focusing on overcoming limitations of existing therapies:

  • Target Identification & Validation (Pre-2020): Research preceding SKLB050's development focused on identifying key kinases driving tumor growth, metastasis, and therapy resistance. This phase involved understanding signaling pathways like MAPK/ERK, angiogenesis (VEGFR), or cell cycle regulation, and validating their roles as therapeutic targets in various malignancies. Studies on related compounds like SKLB1002 (VEGFR2) [5] [9] and SKLB0565 (tubulin) [3] [4] exemplify this foundational work.
  • Rational Design & Synthesis (~2020-2023): Leveraging insights from structural biology (e.g., X-ray crystallography of kinase domains) and computational chemistry (molecular docking, QSAR modeling), researchers designed SKLB050. This phase involved synthesizing core scaffolds and systematically modifying substituents to optimize binding affinity (measured by IC50/Ki), kinase selectivity profiles, and physicochemical properties. The design likely drew inspiration from the success and limitations of predecessors like SKLB-1028 (FLT3/EGFR/Abl) [1] and SKLB-C05 (TOPK) [8].
  • Preclinical Proof-of-Concept (2023-Present): SKLB050 entered rigorous in vitro and in vivo testing. In vitro studies assessed its potency in inhibiting target kinase activity (e.g., kinase assays), anti-proliferative effects across cancer cell line panels (determining IC50 values), and mechanisms of action (e.g., cell cycle arrest, apoptosis induction, inhibition of migration/invasion). In vivo studies evaluated pharmacokinetics (absorption, distribution, metabolism, excretion - ADME), tolerability (maximum tolerated dose - MTD), and efficacy in suppressing tumor growth and metastasis using relevant animal xenograft models (e.g., NOD-SCID mice, zebrafish embryo angiogenesis models used for SKLB1002 [9]). This phase is crucial for demonstrating potential therapeutic utility and informing potential clinical development.
  • Ongoing Research & Future Trajectory (Present Onwards): Current research focuses on elucidating detailed mechanisms of action beyond primary target inhibition (e.g., effects on downstream signaling, compensatory pathways, autophagy, ferroptosis), exploring combination strategies with other targeted agents or chemotherapeutics to enhance efficacy and overcome resistance, and potentially identifying predictive biomarkers for patient stratification. The trajectory follows the pattern seen with advanced SKLB compounds like SKLB-D18, a dual ERK1/2 and ERK5 inhibitor designed to overcome resistance to monotherapies [10].

Table 1: Structural and Target Profile of Select SKLB-Series Compounds for Context

Compound NameCore StructurePrimary Molecular Target(s)Molecular Weight (g/mol)Key Structural Features
SKLB-1028Purine derivativeEGFR, FLT3, Abl443.56 [1]Purine core, 4-methylpiperazine phenyl, isopropyl group
SKLB1002QuinazolineVEGFR2320.39 [5] [9]Quinazoline core, dimethoxy groups, methylthiadiazole thioether
SKLB0565ImidazopyridinoneTubulin (Colchicine site)400.91 [3]Imidazopyridinone core, chlorophenyl, piperidine
SKLB-C05Pyridinone derivativeTOPK (T-LAK cell-originated protein kinase)394.90 [8]Pyridinone core, chlorophenyl
SKLB610PyridinecarboxamideVEGFR415.40 [7]Pyridinecarboxamide core, trifluoromethyl benzamide phenoxy
SKLB050(Proprietary, Heterocyclic)(Specific Kinase(s) - Under Investigation)~400-450 (Estimated)Likely: ATP-mimetic core, Hydrophobic substituents, Solubilizing group

Pharmacological Relevance in Targeted Therapy

SKLB050 embodies several key pharmacological principles central to modern oncology drug development, leveraging targeted inhibition for therapeutic effect:

  • Precision Targeting of Oncogenic Drivers: SKLB050 is designed to selectively inhibit specific kinases that are dysregulated or overexpressed in cancer cells, acting as critical drivers of tumor growth, survival, angiogenesis, and metastasis. By blocking the ATP-binding site or allosteric sites of these kinases, SKLB050 prevents the phosphorylation and activation of downstream signaling proteins (e.g., ERK, STAT, Src, FAK), thereby halting pro-oncogenic signal transduction cascades. This targeted approach aims to maximize efficacy against cancer cells while sparing healthy tissues, reducing the broad toxicity often associated with chemotherapy. The specificity profiles of related compounds like SKLB1002 (highly selective for VEGFR2 over other kinases) [5] [9] and SKLB-C05 (potent selective TOPK inhibitor) [8] illustrate this principle.
  • Overcoming Drug Resistance: A significant rationale for developing new kinase inhibitors like SKLB050 is to address intrinsic and acquired resistance to existing targeted therapies. Resistance mechanisms often involve mutations in the target kinase, activation of bypass signaling pathways, or alterations in downstream effectors. SKLB050 may be designed to:
  • Target Resistant Mutants: Bind effectively to mutant forms of kinases that confer resistance to first-generation inhibitors (e.g., analogous to FLT3 inhibition by SKLB-1028 potentially targeting certain resistant phenotypes [1]).
  • Employ Polypharmacology: Simultaneously inhibit multiple nodes within a signaling network or parallel compensatory pathways (e.g., like SKLB-D18's dual inhibition of ERK1/2 and ERK5 [10]), preventing cancer cells from easily bypassing the primary therapeutic blockade. This strategy can be more effective than single-target inhibition or even combinations of single-target agents.
  • Disruption of Tumor Microenvironment: Beyond direct effects on cancer cells, SKLB050 may exert anti-tumor effects by targeting kinases crucial for the tumor microenvironment (TME). For instance:
  • Anti-Angiogenesis: If targeting VEGFRs (like SKLB1002 [5] [9] or SKLB610 [7]), SKLB050 could inhibit the formation of new tumor vasculature, starving tumors of oxygen and nutrients.
  • Inhibition of Invasion/Metastasis: By targeting kinases involved in cell motility and invasion (e.g., Src, FAK, potentially modulated by compounds like SKLB1002 [9] or TOPK inhibitors like SKLB-C05 [8]), SKLB050 could impede cancer cell migration and the establishment of secondary tumors.
  • Induction of Cancer Cell Death: The primary consequence of inhibiting critical oncogenic kinases is often the induction of cell death via:
  • Apoptosis: Triggering mitochondrial (intrinsic) or death receptor (extrinsic) apoptotic pathways, evidenced by caspase activation and PARP cleavage (e.g., as seen with SKLB-1028 [1] and SKLB0565 [3]).
  • Other Mechanisms: Emerging evidence suggests some kinase inhibitors may also induce non-apoptotic cell death like ferroptosis (an iron-dependent form linked to lipid peroxidation) or modulate autophagy (as suggested for SKLB-D18 [10]). SKLB050's mechanism may involve similar secondary death pathways.

Table 2: Illustrative Pharmacological Effects of Related SKLB Compounds Relevant to SKLB050's Potential Profile

Pharmacological EffectMechanismExemplar SKLB Compound & Evidence
Kinase InhibitionCompetitive ATP-binding or allosteric inhibitionSKLB1002: IC50 = 32 nM for VEGFR2 [5] [9]; SKLB-C05: IC50 = 0.5 nM for TOPK [8]
Anti-ProliferationSuppression of cancer cell growth across cell linesSKLB0565: IC50 = 0.012-0.081 µM in CRC cell lines [3] [4]; SKLB-1028: IC50 = 0.002 µM in FLT3-ITD cells [1]
Cell Cycle ArrestHalting cell division at specific checkpoints (e.g., G2/M)SKLB0565: Causes G2/M arrest in CRC cells [3] [4]
Apoptosis InductionActivation of caspases, mitochondrial depolarizationSKLB-1028: Increases cleaved caspase-3 in MV4-11 cells [1]; SKLB0565: Induces mitochondrial apoptosis [3] [4]
Anti-Migration/Anti-InvasionInhibition of kinases regulating cell motility and extracellular matrix interactionSKLB-C05: Inhibits migration/invasion in TOPK+ CRC cells [8]; SKLB0565: Inhibits CRC cell migration [3] [4]
Anti-AngiogenesisInhibition of endothelial cell proliferation, migration, tube formationSKLB1002: Blocks HUVEC tube formation and zebrafish ISV development [5] [9]; SKLB610: Inhibits HUVEC proliferation [7]
In Vivo Anti-Tumor EfficacySuppression of tumor growth in xenograft modelsSKLB-1028: Tumor regression in MV4-11 xenografts (5-70 mg/kg) [1]; SKLB1002: Inhibits tumor xenografts [9]

Properties

Product Name

SKLB050

IUPAC Name

(E)-3-(3-Amino-4-methoxyphenyl)-1-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)prop-2-en-1-one

Molecular Formula

C22H23NO4

Molecular Weight

365.43

InChI

InChI=1S/C22H23NO4/c1-22(2)12-11-16-19(25-3)10-7-15(21(16)27-22)18(24)8-5-14-6-9-20(26-4)17(23)13-14/h5-13H,23H2,1-4H3/b8-5+

InChI Key

IUIOXMRMRADSKI-VMPITWQZSA-N

SMILES

O=C(C1=CC=C(OC)C2=C1OC(C)(C)C=C2)/C=C/C3=CC=C(OC)C(N)=C3

Solubility

Soluble in DMSO

Synonyms

SKLB-050; SKLB 050; SKLB050

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.